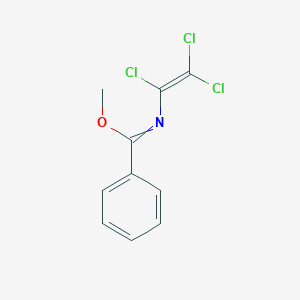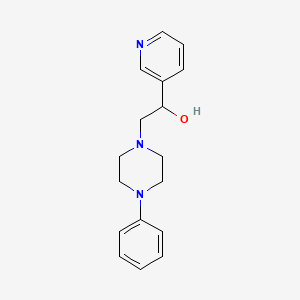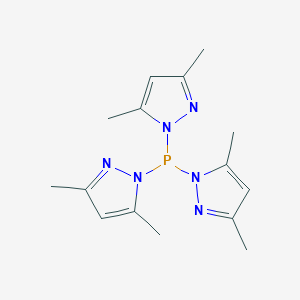
1,1',1''-Phosphanetriyltris(3,5-dimethyl-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine is an organophosphorus compound that features three 3,5-dimethyl-1H-pyrazole groups attached to a central phosphorus atom. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows for versatile applications in both academic research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
3(3,5-dimethyl-1H-pyrazole)+PCl3+3Et3N→Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine+3Et3NHCl
Industrial Production Methods: While specific industrial production methods for Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The pyrazole groups can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophilic reagents such as alkyl halides can be used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine exerts its effects largely depends on its role as a ligand. By coordinating with metal ions, it can influence the electronic properties and reactivity of the metal center. This coordination can activate the metal for various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved are primarily related to the metal-ligand interactions and the subsequent activation of substrates.
Comparaison Avec Des Composés Similaires
Trispyrazolylborate: Another ligand with similar coordination properties but with a boron center instead of phosphorus.
Trispyrazolylmethane: Features a methane center and is used in similar coordination chemistry applications.
Pyrazolyldiphosphine: Contains two phosphorus atoms and is used for forming bimetallic complexes.
Uniqueness: Tris(3,5-dimethyl-1H-pyrazole-1-yl)phosphine is unique due to its specific electronic and steric properties imparted by the 3,5-dimethyl-1H-pyrazole groups. These properties make it particularly effective in stabilizing metal complexes and enhancing their catalytic activity.
Propriétés
Numéro CAS |
54877-56-4 |
|---|---|
Formule moléculaire |
C15H21N6P |
Poids moléculaire |
316.34 g/mol |
Nom IUPAC |
tris(3,5-dimethylpyrazol-1-yl)phosphane |
InChI |
InChI=1S/C15H21N6P/c1-10-7-13(4)19(16-10)22(20-14(5)8-11(2)17-20)21-15(6)9-12(3)18-21/h7-9H,1-6H3 |
Clé InChI |
VBBGHWHHYYJCMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1P(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)

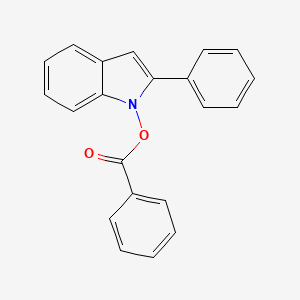
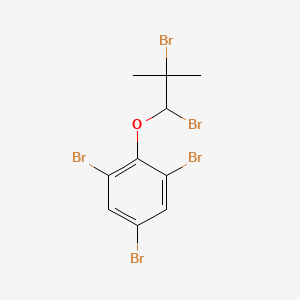

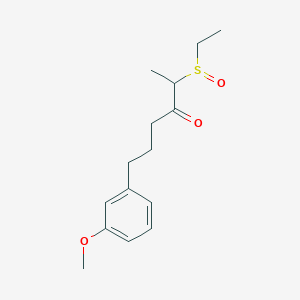
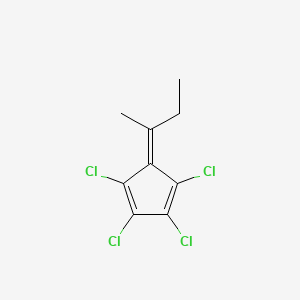
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
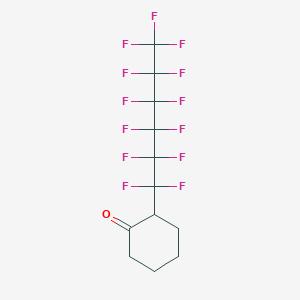
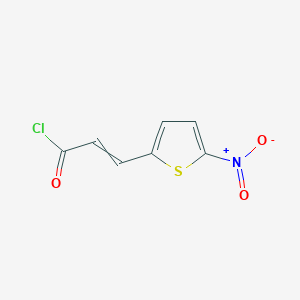
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
